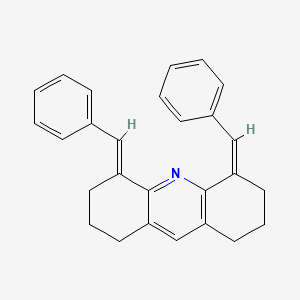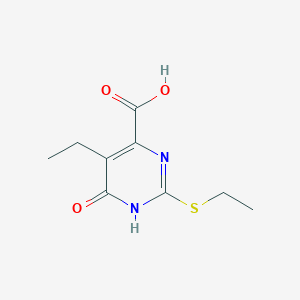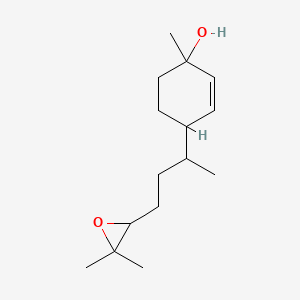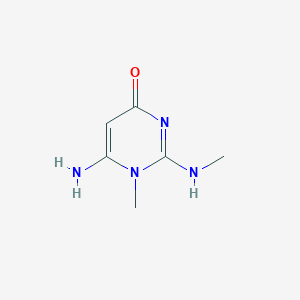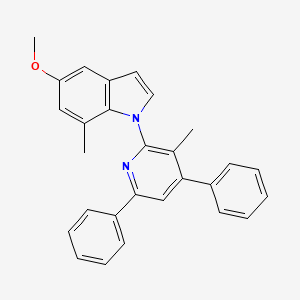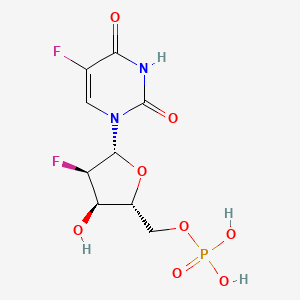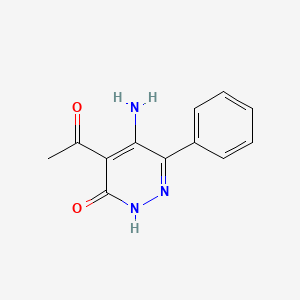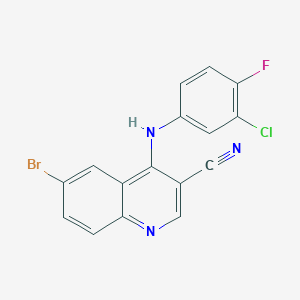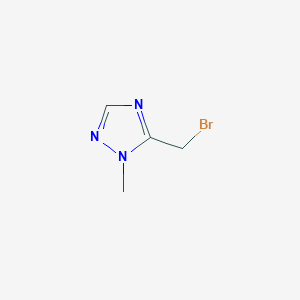
5-(bromomethyl)-1-methyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(bromomethyl)-1-methyl-1H-1,2,4-triazole: is a heterocyclic organic compound that features a triazole ring substituted with a bromomethyl group at the 5-position and a methyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-1-methyl-1H-1,2,4-triazole typically involves the bromomethylation of 1-methyl-1H-1,2,4-triazole. One common method includes the reaction of 1-methyl-1H-1,2,4-triazole with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. The reaction is carried out under reflux conditions to achieve the desired bromomethylation .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(bromomethyl)-1-methyl-1H-1,2,4-triazole can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or amino triazoles.
Oxidation Products: Oxidized triazole derivatives with varying degrees of oxidation.
Reduction Products: Methyl-substituted triazoles.
Aplicaciones Científicas De Investigación
Chemistry: 5-(bromomethyl)-1-methyl-1H-1,2,4-triazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(bromomethyl)-1-methyl-1H-1,2,4-triazole involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the nature of the nucleophile and the resulting product. In medicinal chemistry, the compound’s derivatives may interact with biological targets such as enzymes or receptors, influencing biochemical pathways .
Comparación Con Compuestos Similares
5-(chloromethyl)-1-methyl-1H-1,2,4-triazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(iodomethyl)-1-methyl-1H-1,2,4-triazole: Similar structure but with an iodomethyl group.
1-methyl-1H-1,2,4-triazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 5-(bromomethyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- and iodo- counterparts. This increased reactivity makes it a more versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Propiedades
IUPAC Name |
5-(bromomethyl)-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-8-4(2-5)6-3-7-8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCOKCYPWYVXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

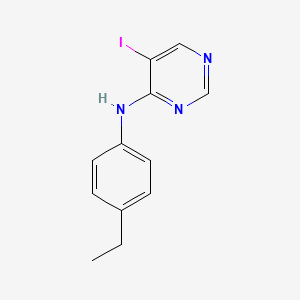
![8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12924750.png)
![exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B12924757.png)


